ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate
Description
Properties
Molecular Formula |
C14H14F3N3O4 |
|---|---|
Molecular Weight |
345.27 g/mol |
IUPAC Name |
ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate |
InChI |
InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-9(5-7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23)/b11-8-,20-19? |
InChI Key |
GUDGTWJQRGYOLU-XJGAGPIDSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of ethyl carbamate with a suitable diazonium salt derived from 4-(trifluoromethyl)aniline. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The diazenyl linkage can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The diazenyl linkage can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxybutenoyl moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s unique attributes include:
- Trifluoromethylphenyl substituent : Enhances electron-withdrawing effects and resistance to oxidative degradation.
- Carbamate moiety : Provides hydrolytic stability compared to esters or amides.
Comparison with Evidence-Based Analogues
Compound (3) from
- Structure : Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate.
- Key Differences :
- Replaces the diazenyl group with a 1,2,4-triazole ring , altering electronic properties and hydrogen-bonding capacity.
- Contains a phenylacetyl group instead of the trifluoromethylphenyl-diazenyl system, reducing electron-withdrawing effects.
- Spectroscopy : ¹H-NMR peaks at δ 3.4 (CH₂), 4.3 (NH₂), and 13.0 (NH-triazole) highlight distinct proton environments compared to the target compound’s expected signals .
Patent Compounds from and
Data Table: Comparative Analysis
*Estimated based on formula C₁₄H₁₃F₃N₄O₄.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s diazenyl group may allow conjugation with biomolecules (e.g., via azo-reduction), contrasting with triazole-based analogues that rely on click chemistry .
- Stability and Bioactivity: The trifluoromethyl group in the target compound likely improves metabolic stability over non-fluorinated analogues, as seen in patent compounds with similar substituents .
- Chromatographic Behavior : Compounds with extended ether chains (e.g., Example 429) exhibit higher retention times due to increased polarity, whereas the target compound’s compact structure may favor faster elution .
Biological Activity
Ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H12F3N3O3
- CAS Number : 71505692
- Molecular Weight : 303.25 g/mol
Antidiabetic Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antidiabetic properties. For instance, a related compound demonstrated significant inhibition in alpha-glucosidase and alpha-amylase assays, which are critical enzymes in carbohydrate metabolism.
| Concentration (μM) | Alpha-glucosidase Inhibition (%) | Alpha-amylase Inhibition (%) |
|---|---|---|
| 500 | 83.13 | 78.85 |
| 250 | 73.08 | 73.08 |
| 125 | 68.90 | 68.90 |
| 62.5 | 62.28 | 62.28 |
| 31.25 | 58.47 | 58.47 |
The IC50 values for these activities were reported as follows:
- Alpha-glucosidase:
- Alpha-amylase:
These results indicate that the compound could be a promising candidate for further development in managing diabetes .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including diabetes and cancer. The DPPH assay results for similar compounds showed an IC50 value of , suggesting strong antioxidant activity compared to ascorbic acid (IC50 = ).
Case Studies and Research Findings
- In Vivo Studies : In animal models, compounds structurally related to this compound were evaluated for toxicity and behavioral changes after administration at various doses over a period of 72 hours. No significant adverse effects were observed, indicating a favorable safety profile .
- Mechanistic Studies : Further mechanistic studies revealed that the compound may exert its antidiabetic effects by modulating insulin signaling pathways and enhancing glucose uptake in muscle cells, although detailed pathways remain to be elucidated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
